molecular formula C18H15NO3 B1452849 4-(3,4-Dimethoxybenzoyl)isoquinoline CAS No. 1187168-26-8

4-(3,4-Dimethoxybenzoyl)isoquinoline

Cat. No.: B1452849
CAS No.: 1187168-26-8
M. Wt: 293.3 g/mol
InChI Key: JVSKCTDKQKJNHE-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzoyl)isoquinoline is a synthetic isoquinoline derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Isoquinolines represent a prominent class of heterocyclic compounds known for their broad-spectrum biological activities. Extensive research on structurally similar compounds has demonstrated that isoquinoline alkaloids and their synthetic analogs exhibit notable anticancer effects by inducing cell cycle arrest, apoptosis (programmed cell death), and autophagy in various cancer cell lines . The molecular mechanisms underpinning these effects are complex and may involve binding to nucleic acids or proteins, inhibition of key enzymes, and modulation of epigenetic pathways . The specific dimethoxybenzoyl substitution pattern on this isoquinoline core is a critical structural feature often associated with biological activity. Studies on analogous molecules highlight the importance of methoxy groups at specific positions on the isoquinoline ring for interactions with biological targets, such as binding sites in intestinal tissues, suggesting a potential pathway for mediating pharmacological responses . This compound serves as a valuable chemical scaffold for investigating these mechanisms and for the design and synthesis of novel bioactive molecules. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or human consumption.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-16-8-7-12(9-17(16)22-2)18(20)15-11-19-10-13-5-3-4-6-14(13)15/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSKCTDKQKJNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249681
Record name (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-26-8
Record name (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(3,4-Dimethoxybenzoyl)isoquinoline generally involves two key stages:

Preparation of Isoquinoline Intermediates

One-Pot Synthesis of 6,7-Dimethoxy-3,4-Dihydroisoquinoline Hydrochloride

A highly efficient one-pot method for preparing isoquinoline derivatives with methoxy substituents is described in a 2019 patent. This method uses 3,4-dimethoxyphenethylamine as the starting material and proceeds via formylation followed by cyclization catalyzed by phosphotungstic acid.

Key Steps:

  • Reflux 3,4-dimethoxyphenethylamine with ethyl formate for 6 hours to form an intermediate.
  • Add oxalyl chloride in acetonitrile at 10-20 °C, followed by dropwise addition of the intermediate solution.
  • After reaction, add phosphotungstic acid to catalyze ring closure.
  • Add methanol and reflux for 3 hours.
  • Cool, filter, wash, and dry to obtain the isoquinoline hydrochloride.

Outcomes:

Parameter Example 1 Example 2 Example 3 (with CH2Cl2)
Ethyl formate (g) 116.3 70.8 141.6
3,4-Dimethoxyphenethylamine (g) 86.6 86.6 86.6
Oxalyl chloride (g) 126 126 126
Solvent Acetonitrile Acetonitrile Dichloromethane
Yield (%) 78 76 80
Purity (%) 99.3 99.7 99.1
Max single impurity (%) 0.16 0.08 0.16

This method yields high-purity 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with yields around 75-80%, suitable for further functionalization.

Functionalization to this compound

While direct literature on the exact preparation of this compound is limited, related methods for acylation of isoquinoline derivatives provide a strong basis.

Acylation via Benzoyl Chloride Derivatives

  • The isoquinoline intermediate can be acylated at the 4-position using 3,4-dimethoxybenzoyl chloride under Friedel-Crafts acylation conditions.
  • Lewis acids such as aluminum chloride (AlCl3) or phosphotungstic acid can catalyze this reaction.
  • Reaction conditions typically involve low temperatures (0-5 °C) initially, followed by gradual warming to room temperature or reflux to complete the reaction.
  • The product is isolated by quenching, extraction, and purification via recrystallization or chromatography.

This approach is consistent with standard aromatic ketone synthesis protocols and leverages the electron-rich methoxy groups to direct acylation efficiently.

Alternative Multicomponent and Cycloaddition Approaches

Research on isoquinoline derivatives indicates that multicomponent reactions involving isoquinolinium salts and acetylenic dipolarophiles can yield substituted isoquinoline frameworks with various functional groups, including benzoyl substituents.

  • For example, a three-component reaction involving isoquinoline, phenacyl bromides, and alkynes in epoxides leads to pyrrolo[2,1-a]isoquinoline derivatives.
  • The reaction proceeds via isoquinolinium N-ylide intermediates and 1,3-dipolar cycloaddition, followed by rearrangement and dehydrogenation.
  • While this method is more complex, it allows for diverse substitution patterns, potentially including 3,4-dimethoxybenzoyl groups if the appropriate phenacyl bromide is used.

This method is useful for synthesizing related isoquinoline derivatives with high regio- and stereoselectivity.

Cyclization from Benzylaminoacetonitriles

Another route to isoquinoline derivatives involves cyclization of 3,4-dimethoxybenzylaminoacetonitriles in concentrated sulfuric acid, followed by hydrolysis to yield 1,2-dihydroisoquinolin-4(3H)-ones.

  • These intermediates can be further oxidized or functionalized to yield isoquinoline ketones.
  • This method offers excellent yields and stability of intermediates, facilitating subsequent benzoylation steps.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
One-pot synthesis of isoquinoline hydrochloride 3,4-Dimethoxyphenethylamine, ethyl formate Oxalyl chloride, phosphotungstic acid Reflux, 10-55 °C, methanol reflux 75-80 >99 Simple operation, high purity, scalable
Friedel-Crafts acylation Isoquinoline intermediate, 3,4-dimethoxybenzoyl chloride AlCl3 or phosphotungstic acid 0-5 °C to reflux Variable High Standard acylation for benzoyl introduction
Multicomponent cycloaddition Isoquinoline, phenacyl bromide, alkynes Epoxide solvent Reflux 20 h Moderate High Complex, allows diverse substitution
Cyclization of benzylaminoacetonitriles 3,4-Dimethoxybenzylaminoacetonitrile Concentrated H2SO4 Acid cyclization, hydrolysis Excellent High Provides stable intermediates for further steps

Research Findings and Considerations

  • The one-pot method for isoquinoline intermediate synthesis is industrially promising due to its simplicity, high yield, and purity, reducing costs and waste.
  • Acylation reactions must be carefully controlled to avoid polyacylation or degradation of methoxy groups.
  • Multicomponent reactions offer structural diversity but require longer reaction times and more complex purification.
  • Cyclization from benzylaminoacetonitriles provides a robust route to isoquinoline ketones, which can be further functionalized to the target compound.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzoyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

4-(3,4-Dimethoxybenzoyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for cardiovascular and neurological disorders.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzoyl)isoquinoline involves its interaction with various molecular targets. Isoquinoline derivatives are known to modulate the activity of enzymes and receptors, particularly those involved in the cardiovascular and nervous systems. The compound may exert its effects by blocking ion channels or modulating receptor activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Bioactivity: Pyrrolo[2,1-a]isoquinoline derivatives (e.g., ) demonstrate potent cytotoxicity, suggesting that the isoquinoline core’s rigidity and planar structure are critical for anticancer activity. However, the dimethoxybenzoyl group’s role in such activity remains unexplored .
  • Synthetic Accessibility: Reissert compound syntheses (e.g., ) and Pd-catalyzed cross-coupling () are common methods for isoquinoline derivatives, but this compound’s discontinued status may reflect challenges in large-scale production .

Functional and Pharmacological Comparisons

Cytotoxic Activity

  • Pyrrolo[2,1-a]isoquinoline Derivatives: Compounds such as 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline (6a) exhibit IC₅₀ values of 1.93 µM against HeLa cells, outperforming reference drugs. The dimethoxy groups at C8 and C9 likely enhance membrane permeability and DNA intercalation .

Receptor Binding and Signaling

  • PPAR Ligands: The compound 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline () was cocrystallized with peroxisome proliferator-activated receptors (PPARs), indicating its role in modulating metabolic pathways. The dimethoxybenzyl group may stabilize ligand-receptor interactions through van der Waals forces .

Biological Activity

4-(3,4-Dimethoxybenzoyl)isoquinoline is an organic compound belonging to the isoquinoline derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular and neurological disorders. The molecular formula of this compound is C18H15NO3, with a molecular weight of 293.33 g/mol.

The biological activity of this compound primarily involves its interaction with cardiomyocyte sodium and calcium channels. By blocking these channels, the compound influences intracellular calcium ion concentrations, leading to a dose-dependent negative inotropic effect, which decreases the force of heart muscle contraction. This mechanism suggests potential applications in treating conditions such as hypertension and heart failure .

Biological Activities

1. Anticancer Properties
Research indicates that isoquinoline derivatives can exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline core can enhance its potency against cancer cells .

2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This action may provide therapeutic benefits in conditions characterized by chronic inflammation .

3. Cardiovascular Effects
As noted earlier, the impact on sodium and calcium channels indicates a role in cardiovascular health. By managing calcium influx into cardiomyocytes, the compound may help regulate heart rhythm and reduce arrhythmias .

Case Study 1: Anticancer Activity

A study evaluated the effects of various isoquinoline derivatives, including this compound, on breast cancer cell lines. The results demonstrated that this compound significantly reduced cell viability with an IC50 value indicating potent cytotoxicity . The study utilized MTT assays to quantify cell proliferation and showed that the compound induced apoptosis through caspase activation.

Case Study 2: Cardiovascular Impact

In a laboratory setting, this compound was tested on isolated rat heart tissues. The results indicated a marked decrease in contractility at higher concentrations, confirming its role as a negative inotropic agent. This study supports its potential use in managing heart failure symptoms .

Research Findings Summary Table

Activity Mechanism Evidence
AnticancerInduction of apoptosis; inhibition of proliferationIC50 values from MTT assays
Anti-inflammatoryModulation of cytokine releaseInhibition of TNF-α and IL-6 production
CardiovascularBlockage of sodium/calcium channelsDose-dependent reduction in cardiac contractility

Q & A

Q. What precautions are essential for handling this compound derivatives?

  • Methodological Answer : Use P95/P100 respirators and nitrile gloves to avoid inhalation/skin contact. Store compounds in anhydrous conditions (desiccated, under N₂) to prevent hydrolysis. Stability tests (TGA/DSC) confirm decomposition thresholds (>200°C for most derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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